Cas no 52329-06-3 (Benzaldehyde, 2-methoxy-5-(phenylmethoxy)-)
Benzaldehyde, 2-methoxy-5-(phenylmethoxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 2-methoxy-5-(phenylmethoxy)-
- 5-benzyloxy-2-methoxybenzaldehyde
- SCHEMBL6035502
- 2-methoxy-5-phenylmethoxybenzaldehyde
- 5-benzyloxy -2-methoxybenzaldehyde
- A1-11873
- 52329-06-3
- MFCD00436291
- FCXSRFWURWTTRY-UHFFFAOYSA-N
- 5-benzyloxy2-methoxybenzaldehyde
- DB-167988
- E89447
- 5-(benzyloxy)-2-methoxybenzaldehyde
- 5-benzyloxy-2methoxybenzaldehyde
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- MDL: MFCD00436291
- Inchi: 1S/C15H14O3/c1-17-15-8-7-14(9-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
- InChI Key: FCXSRFWURWTTRY-UHFFFAOYSA-N
- SMILES: O(C1=CC=C(C(C=O)=C1)OC)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 242.09432
- Monoisotopic Mass: 242.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
Benzaldehyde, 2-methoxy-5-(phenylmethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB425554-1 g |
5-(Benzyloxy)-2-methoxybenzaldehyde; . |
52329-06-3 | 1 g |
€484.20 | 2023-07-18 | ||
| abcr | AB425554-1g |
5-(Benzyloxy)-2-methoxybenzaldehyde; . |
52329-06-3 | 1g |
€484.20 | 2025-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1815035-1g |
5-(Benzyloxy)-2-methoxybenzaldehyde |
52329-06-3 | 95% | 1g |
¥8273.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1815035-5g |
5-(Benzyloxy)-2-methoxybenzaldehyde |
52329-06-3 | 95% | 5g |
¥24662.00 | 2024-05-10 | |
| Aaron | AR01NZXK-1g |
5-(Benzyloxy)-2-methoxybenzaldehyde |
52329-06-3 | 95% | 1g |
$800.00 | 2025-02-12 | |
| Aaron | AR01NZXK-250mg |
5-(Benzyloxy)-2-methoxybenzaldehyde |
52329-06-3 | 95% | 250mg |
$500.00 | 2025-02-12 |
Benzaldehyde, 2-methoxy-5-(phenylmethoxy)- Suppliers
Benzaldehyde, 2-methoxy-5-(phenylmethoxy)- Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Benzaldehyde, 2-methoxy-5-(phenylmethoxy)-
Recent Advances in the Study of Benzaldehyde, 2-methoxy-5-(phenylmethoxy)- (CAS: 52329-06-3) in Chemical Biology and Pharmaceutical Research
Benzaldehyde, 2-methoxy-5-(phenylmethoxy)- (CAS: 52329-06-3) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique aromatic structure with methoxy and phenylmethoxy substituents, has been investigated for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Recent studies have explored its role as a key intermediate in the synthesis of more complex bioactive molecules and its direct therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of novel kinase inhibitors. The research team utilized Benzaldehyde, 2-methoxy-5-(phenylmethoxy)- as a building block to develop a series of compounds targeting specific cancer-related kinases. The resulting molecules showed promising in vitro activity against several cancer cell lines, with IC50 values in the low micromolar range. This highlights the compound's versatility in medicinal chemistry applications.
In the field of neurodegenerative disease research, a recent investigation published in ACS Chemical Neuroscience (2024) examined the neuroprotective effects of Benzaldehyde, 2-methoxy-5-(phenylmethoxy)- derivatives. The study found that certain structural modifications of the compound led to enhanced blood-brain barrier penetration and significant reduction of oxidative stress in neuronal cells. These findings suggest potential applications in Alzheimer's and Parkinson's disease therapeutics, though further in vivo studies are needed.
From a chemical biology perspective, researchers have been exploring the compound's interactions with various biological targets. A 2024 study in Nature Chemical Biology employed computational docking and molecular dynamics simulations to predict the binding modes of Benzaldehyde, 2-methoxy-5-(phenylmethoxy)- with several protein targets. The results indicated potential interactions with inflammatory mediators, providing a structural basis for its observed anti-inflammatory activity in previous pharmacological studies.
The synthesis and scale-up of Benzaldehyde, 2-methoxy-5-(phenylmethoxy)- have also seen recent advancements. A 2023 publication in Organic Process Research & Development described an improved synthetic route with higher yields and reduced environmental impact. The new methodology employs greener solvents and catalytic systems, addressing some of the challenges previously associated with large-scale production of this compound.
Looking forward, the diverse biological activities and synthetic utility of Benzaldehyde, 2-methoxy-5-(phenylmethoxy)- (CAS: 52329-06-3) position it as a valuable compound for continued research. Current investigations are exploring its potential in combination therapies, drug delivery systems, and as a probe for studying biological pathways. As our understanding of its mechanisms of action deepens, this compound may yield important contributions to pharmaceutical development and chemical biology research in the coming years.
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